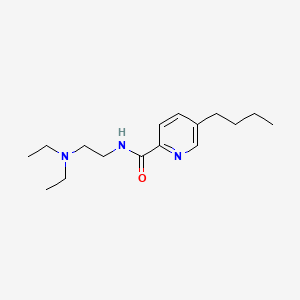

Fusaric acid N,N-diethylaminoethylamide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

78272-90-9 |

|---|---|

Formule moléculaire |

C16H27N3O |

Poids moléculaire |

277.4 g/mol |

Nom IUPAC |

5-butyl-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C16H27N3O/c1-4-7-8-14-9-10-15(18-13-14)16(20)17-11-12-19(5-2)6-3/h9-10,13H,4-8,11-12H2,1-3H3,(H,17,20) |

Clé InChI |

ACBTXRCJPKLVJR-UHFFFAOYSA-N |

SMILES |

CCCCC1=CN=C(C=C1)C(=O)NCCN(CC)CC |

SMILES canonique |

CCCCC1=CN=C(C=C1)C(=O)NCCN(CC)CC |

Autres numéros CAS |

78272-90-9 |

Synonymes |

FADAE fusaric acid N,N-diethylaminoethylamide N,N-diethylaminoethylamide fusaric acid |

Origine du produit |

United States |

Synthesis and Derivatization Methodologies

General Synthetic Pathways for Fusaric Acid Derivatives

The synthesis of fusaric acid derivatives commences with the availability of the fusaric acid backbone. Total synthesis of fusaric acid has been accomplished through various routes, often involving the construction of the substituted pyridine (B92270) ring. A notable and practical four-step synthesis starts from commercially available 6-bromonicotinaldehyde. nih.gov

The key steps in this synthesis are:

Wittig Reaction: The initial step involves a Wittig reaction between 6-bromonicotinaldehyde and n-propyltriphenylphosphonium bromide to introduce the butenyl side chain. nih.gov

Hydrogenation: The double bond in the resulting 2-bromo-5-(but-1-en-1-yl)pyridine is then reduced via catalytic hydrogenation to yield 2-bromo-5-butylpyridine. nih.gov

Carbonylation: A palladium-catalyzed carbonylation reaction is employed to introduce a carboxyl group at the 2-position of the pyridine ring, forming methyl 5-butylpicolinate. nih.gov

Saponification: Finally, the methyl ester is hydrolyzed to afford fusaric acid. nih.gov

This synthetic approach is efficient and allows for the production of fusaric acid on a gram scale, providing the necessary precursor for subsequent derivatization into various amides and other conjugates. nih.gov

Approaches to Amide Formation for Fusaric Acid Conjugates

Representative Synthetic Protocol using a Carbodiimide Coupling Agent:

A plausible and widely used method would involve the reaction of fusaric acid with N,N-diethylethylenediamine in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com These reagents activate the carboxylic acid group of fusaric acid, facilitating nucleophilic attack by the primary amine of N,N-diethylethylenediamine. chemistrysteps.com

The reaction would typically be carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), at room temperature. The general steps are as follows:

Fusaric acid is dissolved in the chosen solvent.

The coupling agent (e.g., EDC, approximately 1.1 to 1.5 equivalents) and an activator/auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are added to the solution.

The mixture is stirred for a short period to allow for the formation of the activated ester intermediate.

N,N-diethylethylenediamine (approximately 1.0 to 1.2 equivalents) is then added to the reaction mixture.

The reaction is stirred at room temperature for several hours to overnight, and its progress is monitored by techniques like thin-layer chromatography (TLC).

Upon completion, a standard work-up procedure would be followed, which typically involves washing the reaction mixture with aqueous solutions to remove the coupling agent byproducts and any unreacted starting materials. The organic layer is then dried and the solvent removed under reduced pressure to yield the crude Fusaric acid N,N-diethylaminoethylamide.

| Reagent/Solvent | Role in Synthesis |

| Fusaric Acid | Carboxylic acid source |

| N,N-diethylethylenediamine | Amine source |

| EDC or DCC | Coupling agent (activates the carboxylic acid) |

| HOBt or NHS | Activator/Reduces side reactions |

| Dichloromethane or DMF | Anhydrous aprotic solvent |

Purification Strategies for this compound in Research Settings

Following the synthesis, the crude product requires purification to remove any unreacted starting materials, reagents, and byproducts. Based on the purification strategies for fusaric acid and its other amide derivatives found in the literature, a multi-step approach is often necessary to achieve high purity in a research setting. mdpi.comnih.gov

Chromatographic Methods:

Column chromatography is a fundamental technique for the purification of fusaric acid derivatives. mdpi.com

Silica (B1680970) Gel Chromatography: This is a common first step in the purification process. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. A gradient elution system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297), is used to separate the components. nih.gov The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired amide product. Given the presence of the tertiary amine in this compound, tailing on the silica gel column can be an issue. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent system. researchgate.net

Reversed-Phase Chromatography: For further purification, reversed-phase column chromatography using materials like C18-functionalized silica (ODS) can be employed. mdpi.com In this technique, a polar mobile phase, such as a mixture of water and methanol (B129727) or acetonitrile (B52724), is used. The elution is typically performed with a gradient of increasing organic solvent concentration. This method is particularly effective for separating compounds based on their hydrophobicity.

Size-Exclusion Chromatography: Gel filtration chromatography, often using Sephadex LH-20, is another valuable tool for the purification of natural products and their derivatives. mdpi.com This method separates molecules based on their size. Elution is typically carried out with a solvent in which the compound is soluble, such as methanol. mdpi.com

Recrystallization:

Recrystallization is a powerful technique for obtaining highly pure crystalline solids and is often the final step in a purification sequence. researchgate.netillinois.edu The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures. For fusaric acid amides, polar solvents like ethanol or acetonitrile have been suggested as potentially suitable for recrystallization. researchgate.net The process involves dissolving the partially purified compound in a minimal amount of the hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The purified crystals are then collected by filtration.

The purity of the final product, this compound, would be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

| Purification Technique | Principle of Separation | Typical Solvents/Materials |

| Silica Gel Chromatography | Polarity | Hexane/Ethyl Acetate, Dichloromethane/Methanol (often with Triethylamine) |

| Reversed-Phase Chromatography | Hydrophobicity | Water/Methanol, Water/Acetonitrile |

| Size-Exclusion Chromatography | Molecular Size | Methanol (with Sephadex LH-20) |

| Recrystallization | Differential Solubility | Ethanol, Acetonitrile, or other suitable organic solvents |

Pharmacological and Biological Activity in Experimental Models

Investigations into Anti-Arrhythmic Activity in Experimental Animal Models

The anti-arrhythmic potential of Fusaric acid N,N-diethylaminoethylamide has been primarily evaluated in rodent models. These studies have employed chemically induced arrhythmias to simulate pathological cardiac conditions and assess the compound's ability to prevent or correct these irregularities.

Experimental Models Utilized for Arrhythmia Induction

To investigate the anti-arrhythmic effects of this compound, researchers have utilized several established methods for inducing cardiac arrhythmias in rats. These models involve the administration of specific chemical agents known to provoke disturbances in cardiac rhythm:

Adrenaline-Induced Arrhythmia: In this model, the administration of adrenaline is used to trigger cardiac arrhythmias. nih.gov This method is employed to screen for anti-arrhythmic compounds that can counteract the effects of excessive sympathetic stimulation on the heart.

Aconitine-Induced Arrhythmia: Aconitine (B1665448), an alkaloid, is known to induce ventricular arrhythmias by persistently activating sodium channels. researchgate.net This model is valuable for identifying agents with membrane-stabilizing properties.

Calcium Chloride-Induced Arrhythmia: The infusion of calcium chloride is another method used to induce arrhythmias in experimental animals. researchgate.net This model helps in the evaluation of compounds that may interfere with calcium-dependent mechanisms of arrhythmogenesis.

Efficacy Assessment in Experimental Arrhythmia

The effectiveness of this compound in preventing chemically induced arrhythmias has been demonstrated in studies using a rat model. In adrenaline-induced arrhythmia, a single pretreatment with the compound at doses ranging from 1 to 5 mg/kg was found to prevent rhythm and conductivity disorders in the majority of the animals tested. nih.gov A pronounced anti-arrhythmic effect was observed at doses of 2 and 4 mg/kg. nih.gov

Comparative Pharmacological Evaluations in Experimental Systems

To better understand the pharmacological profile of this compound, its anti-arrhythmic activity has been compared with that of other established anti-arrhythmic drugs in experimental settings.

Comparison with Established Anti-Arrhythmic Agents in Animal Models

The anti-arrhythmic efficacy of this compound has been directly compared to other known anti-arrhythmic agents in rat models of induced arrhythmia. One such comparative study involved the beta-blockers obzidan (propranolol) and atenolol (B1665814) in an adrenaline-induced arrhythmia model. nih.gov Another study compared its activity with novocainamide (procainamide) in models of aconitine- and calcium chloride-induced arrhythmias. researchgate.net

Relative Anti-Arrhythmic Potency in Experimental Contexts

In the adrenaline-induced arrhythmia model in rats, this compound demonstrated significant anti-arrhythmic potency. It was found to prevent the development of arrhythmia in 50% of the animals at a dose of 1.7 mg/kg. nih.gov This was compared with obzidan, which achieved the same level of protection at a dose of 1 mg/kg. nih.gov In the same study, atenolol showed only low anti-arrhythmic activity. nih.gov

Mechanistic Investigations of Biological Action in Experimental Systems

Elucidation of Cellular and Subcellular Targets in Experimental Models

Direct research pinpointing the specific cellular and subcellular targets of Fusaric acid N,N-diethylaminoethylamide is limited in publicly available scientific literature. However, studies on the parent compound, fusaric acid, and other derivatives offer some insights into potential mechanisms. For instance, some research suggests that fusaric acid can influence cellular functions by interacting with the mitochondrial network and cell membranes. jst.go.jp One study identified protein kinase-A as a potential target for fusaric acid, which in turn could affect mitochondrial and membrane functions. jst.go.jp

Furthermore, other mycotoxins produced by Fusarium species have been shown to induce dissipation of the mitochondrial membrane potential in cultured cardiac myocytes and cause mitochondrial swelling in isolated rat myocardial mitochondria. This indicates that mitochondria could be a potential subcellular target for related compounds, though this has not been directly confirmed for this compound.

It is important to note that while the hypotensive effects of fusaric acid and some of its derivatives have been linked to the inhibition of dopamine-beta-hydroxylase, some cardiovascular effects are believed to result from a direct action on cardiac function and peripheral vascular resistance, independent of enzyme inhibition. nih.gov

Molecular Interactions Underlying Observed Anti-Arrhythmic Effects

The precise molecular interactions that form the basis of the anti-arrhythmic effects of this compound are not yet fully understood. However, experimental data from studies on chemically-induced arrhythmias in rats have demonstrated its efficacy. The compound, referred to as DAEA in some studies, has shown a pronounced anti-arrhythmic effect in models of adrenaline-induced arrhythmia. nih.gov

The anti-arrhythmic properties have also been compared to other established anti-arrhythmic agents. In one study, this compound was compared with novocainamide in various experimental arrhythmia models in rats, including those induced by aconitine (B1665448) and calcium chloride. nih.gov Another comparative study assessed its effectiveness against obzidan (propranolol) and atenolol (B1665814). nih.gov

While the specific ion channels or receptors that this compound interacts with to exert its anti-arrhythmic effect have not been definitively identified, the broader class of picolinic acid derivatives, to which it belongs, is known to have a range of biological activities. wikipedia.orgnih.gov These activities are sometimes attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes and ion channels. nih.gov

Electrophysiological Modulations in Cardiac Tissue Studies (Non-Human)

Investigations into the electrophysiological effects of this compound in non-human cardiac tissue have revealed some key characteristics. A significant finding from studies on rats with adrenaline-induced arrhythmias is that the anti-arrhythmic action of this compound was not associated with a marked suppression of cardiac conductivity. nih.gov This suggests that its mechanism may differ from that of anti-arrhythmic drugs that primarily act by slowing conduction in the heart.

Studies on the parent compound, fusaric acid, and a related derivative, 5-(4'-chlorobutyl) picolinic acid, in anesthetized dogs have shown direct effects on cardiac tissue. nih.gov In isolated, blood-perfused sinoatrial node and papillary muscle preparations, fusaric acid caused a dose-dependent decrease in the sinus rate and in developed tension, indicating a direct depressant effect on cardiac function. nih.gov These findings for a related compound suggest that the anti-arrhythmic mechanism of this compound might involve direct modulation of cardiac myocyte activity rather than solely systemic effects. nih.gov

The table below summarizes the findings from a comparative study on the anti-arrhythmic efficacy of this compound (DAEA) in an experimental model.

| Compound | Animal Model | Arrhythmia Induction | Key Finding |

| This compound (DAEA) | Rats | Adrenaline | Prevented arrhythmia in 50% of animals at a dose of 1.7 mg/kg. nih.gov |

| Obzidan (Propranolol) | Rats | Adrenaline | Prevented arrhythmia in 50% of animals at a dose of 1.0 mg/kg. nih.gov |

| Atenolol | Rats | Adrenaline | Exhibited low anti-arrhythmic activity in this model. nih.gov |

The following table details the experimental models in which the anti-arrhythmic activity of this compound was evaluated in comparison to novocainamide.

| Arrhythmia Inducing Agent | Animal Model | Compared Compounds |

| Aconitine | Rats | This compound, Novocainamide nih.gov |

| Calcium Chloride | Rats | This compound, Novocainamide nih.gov |

Analytical Methodologies for Detection and Characterization

Spectroscopic Techniques for Structural Confirmation in Research

The definitive identification and structural elucidation of novel or synthesized compounds like Fusaric acid N,N-diethylaminoethylamide heavily rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural analysis.

¹H NMR spectra would be expected to reveal characteristic signals for the protons on the pyridine (B92270) ring, the butyl chain, and the N,N-diethylaminoethyl moiety. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the presence and connectivity of these structural fragments.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) , often coupled with electrospray ionization (ESI), would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₁₆H₂₅N₃O), the expected exact mass would be calculated and compared with the experimental value. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific fragments, such as the diethylaminoethyl group.

The table below illustrates the kind of spectroscopic data that would be anticipated for the structural confirmation of fusaric acid derivatives, based on published data for similar compounds.

Table 1: Representative Spectroscopic Data for Fusaric Acid Derivatives

| Technique | Observed Features | Interpretation |

|---|---|---|

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm), signals for the butyl chain (δ 0.9-3.0 ppm), and specific signals for the amide side chain protons. | Confirms the presence of the picolinic acid core, the butyl substituent, and the N,N-diethylaminoethylamide group. |

| ¹³C NMR | Resonances for aromatic carbons, aliphatic carbons of the butyl chain, a carbonyl carbon (amide), and carbons of the diethylaminoethyl group. | Provides evidence for the complete carbon framework of the molecule. |

| HRMS (ESI) | Accurate mass measurement of the protonated molecule [M+H]⁺. | Allows for the unambiguous determination of the elemental composition. |

Chromatographic Methods for Purity Assessment in Experimental Preparations

Chromatographic techniques are indispensable for assessing the purity of newly synthesized batches of this compound and for isolating it from reaction mixtures or biological extracts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for this purpose. These techniques separate compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

A typical reversed-phase HPLC or UPLC method for a compound like this compound would involve:

Stationary Phase: A C18 column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed. The gradient would be optimized to achieve good separation of the target compound from any impurities or starting materials.

Detection: A Diode Array Detector (DAD) or a UV detector would be used to monitor the elution of the compound. The pyridine ring in the fusaric acid moiety provides a chromophore that absorbs UV light, typically in the range of 220-280 nm. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound.

The following table summarizes typical parameters for a chromatographic purity assessment.

Table 2: Typical HPLC/UPLC Parameters for Purity Assessment of Fusaric Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection Wavelength | 270 nm |

| Injection Volume | 1 - 5 µL |

Quantification Approaches in Biological Matrices from Experimental Studies

For the quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates from experimental studies, a sensitive and selective method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications.

The development of a robust LC-MS/MS method would involve several key steps:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include:

Protein Precipitation (PPT): This involves adding an organic solvent like acetonitrile or methanol (B129727) to the plasma sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent in which the analyte has a high affinity. After separation of the layers, the organic phase containing the analyte is collected and evaporated.

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.

Chromatographic Separation: An HPLC or UPLC system is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. This is crucial for minimizing ion suppression and ensuring accurate quantification. The conditions would be similar to those described for purity assessment but optimized for speed and resolution in the context of the biological matrix.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. In this mode, a specific precursor ion (the protonated molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to correct for any variability in sample preparation and instrument response.

The validation of the bioanalytical method would be performed according to regulatory guidelines, assessing parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects. nih.govnih.gov

The table below outlines the key aspects of a bioanalytical method for the quantification of a compound like this compound in plasma.

Table 3: Bioanalytical Method Parameters for Quantification in Plasma

| Parameter | Description |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Protein precipitation with methanol or acetonitrile. nih.gov |

| Chromatography | Reversed-phase UPLC with a fast gradient. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Stable isotope-labeled analog or a structurally similar compound. nih.gov |

| Calibration Range | Determined based on expected concentrations in experimental studies (e.g., 1-1000 ng/mL). |

Future Research Trajectories for Fusaric Acid N,n Diethylaminoethylamide

Exploration of Additional Pharmacological Activities in Non-Human Systems

Initial studies have indicated that Fusaric acid N,N-diethylaminoethylamide possesses anti-arrhythmic properties. Research has shown its effectiveness in experimental models of cardiac arrhythmia in rats. Further investigation into a broader range of pharmacological activities in non-human systems is a logical next step. This could include, but is not limited to, anti-inflammatory, antimicrobial, and antitumor activities. A recent study on newly isolated fusaric acid amides, termed hepialiamides A-C, from the fungus Samsoniella hepiali W7, demonstrated anti-inflammatory activity by inhibiting nitric oxide production in lipopolysaccharide-induced BV-2 microglia cells. mdpi.com This finding suggests that other amide derivatives of fusaric acid, such as the N,N-diethylaminoethylamide, may also possess similar properties.

Future research should systematically screen this compound against a variety of biological targets and disease models in vitro and in vivo.

Advanced Mechanistic Studies on Cellular and Pathway Interactions

Understanding the precise mechanisms by which this compound exerts its pharmacological effects is crucial for its development as a potential therapeutic agent. While the parent compound, fusaric acid, is known to interact with various cellular pathways, specific data on the N,N-diethylaminoethylamide derivative is scarce. Future research should focus on elucidating its molecular targets and the signaling cascades it modulates.

Techniques such as transcriptomics, proteomics, and metabolomics could be employed to identify global changes in cellular processes upon treatment with the compound. Investigating its interaction with specific enzymes, receptors, and ion channels will provide a more detailed picture of its mechanism of action. For instance, studies on fusaric acid have explored its effects on dopamine-β-hydroxylase. nih.gov Similar targeted studies on the N,N-diethylaminoethylamide derivative are warranted.

Development of Novel Synthetic Routes for Related Derivatives

The synthesis of new derivatives of this compound is a promising avenue for enhancing its pharmacological properties and developing structure-activity relationships. While the biosynthesis of fusaric acid has been elucidated, involving a complex enzymatic cascade, the chemical synthesis of its derivatives offers greater flexibility. nih.gov

Future research should focus on developing efficient and scalable synthetic methodologies to produce a library of related compounds. This would involve modifications to the butyl side chain, the pyridine (B92270) ring, and the amide functional group. The recent isolation and characterization of new fusaric acid amides from natural sources can also provide inspiration for synthetic targets with potentially improved biological activities. mdpi.com

Application in Veterinary Pharmacological Research

The demonstrated anti-arrhythmic effects of this compound in rats suggest its potential for veterinary applications. Cardiac arrhythmias are a concern in various animal species, and the development of novel therapeutic options is of significant interest.

Integration with Chemoinformatic and Computational Modeling Approaches

Chemoinformatic and computational modeling approaches can significantly accelerate the drug discovery and development process for this compound. These tools can be used to predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of novel derivatives.

Future research should involve the use of molecular docking studies to predict the binding interactions of this compound and its analogs with potential biological targets. Quantitative structure-activity relationship (QSAR) models can be developed to correlate chemical structures with observed biological activities, guiding the design of more potent and selective compounds. The application of artificial intelligence and machine learning algorithms to analyze large datasets from high-throughput screening and "-omics" studies can help in identifying lead candidates and understanding their mechanisms of action. nih.gov While specific computational studies on this compound are currently lacking, the methodologies are well-established and their application is a logical and necessary step forward.

Q & A

Q. How do researchers resolve contradictions in cytotoxicity data across cell lines for this compound?

- Methodological Answer : Standardize assay conditions (e.g., seeding density, serum concentration) and include positive controls (e.g., doxorubicin). Use multiplex assays (e.g., ATP content + caspase-3 activity) to differentiate cytostatic vs. apoptotic effects. Meta-analysis of dose-response curves (Hill slopes) identifies cell line-specific sensitivities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.